Home > Products > Screening Compounds P70939 > (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine - 871013-30-8

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine

Catalog Number: EVT-14097317
CAS Number: 871013-30-8
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methoxy group and a methanamine side chain. This compound is classified within the broader category of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Source

The synthesis and characterization of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine have been explored in various studies focusing on the development of novel compounds for therapeutic applications, particularly in the field of oncology and enzyme inhibition. The compound's structural framework suggests potential interactions with biological targets, making it a subject of interest in drug discovery.

Classification

This compound belongs to the class of thienopyrimidines, characterized by the presence of both thiophene and pyrimidine rings. Thienopyrimidines are recognized for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: The formation of the thieno[3,2-d]pyrimidine ring can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  2. Substitution Reactions: The introduction of the methoxy group and methanamine moiety often employs nucleophilic substitution reactions, where suitable leaving groups are replaced by methoxy and amine groups.

Technical Details

The synthesis may require specific reagents such as:

  • Base Catalysts: For deprotonation steps.
  • Nucleophiles: Methanol for methoxy substitution.
  • Protecting Groups: To temporarily mask reactive sites during synthesis.

Reaction conditions including temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C₉H₁₀N₄OS
  • Molar Mass: Approximately 210.26 g/mol
  • IUPAC Name: (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine
Chemical Reactions Analysis

Reactions

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine can participate in various chemical reactions due to its functional groups:

  1. Amination Reactions: The amine group can undergo acylation or alkylation to form more complex derivatives.
  2. Condensation Reactions: It may react with carbonyl compounds to form imines or related structures.
  3. Electrophilic Aromatic Substitution: The aromatic nature of the thienopyrimidine allows for substitution reactions that can modify its electronic properties.

Technical Details

Reaction conditions such as pH, temperature, and solvent can significantly influence the outcome of these reactions. For example, electrophilic substitutions typically require acidic conditions to facilitate the reaction.

Mechanism of Action

Process

The mechanism of action for (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is primarily associated with its ability to interact with specific biological targets, such as enzymes involved in cellular signaling pathways. This interaction may inhibit enzyme activity or modulate receptor functions.

Data

Research indicates that compounds with similar structures often exhibit inhibitory effects on protein kinases or other enzymes implicated in cancer progression. The precise mechanism would require further enzymatic assays to elucidate binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and aromatic compounds; potential for oxidation or electrophilic attack.
Applications

Scientific Uses

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has potential applications in several scientific fields:

  1. Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting cancer or inflammatory diseases.
  2. Biochemical Research: Useful in studying enzyme mechanisms and cellular signaling pathways due to its structural similarities with known inhibitors.
  3. Material Science: Potential use in developing new materials with specific electronic properties derived from its heterocyclic structure.
Introduction to Thieno[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance in Drug Discovery

Thieno[3,2-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with purine nucleobases. This bicyclic heterocycle features a thiophene ring fused to pyrimidine at the 3,2-d position, creating a planar, electron-rich system that mimics adenine's hydrogen-bonding capabilities while enhancing metabolic stability. The scaffold's versatility enables diverse substitutions at positions 4, 7, and 2, allowing precise modulation of pharmacological properties. As demonstrated in marketed drugs like Sufugolix (TAK-013), a thieno[2,3-d]pyrimidine derivative acting as a GnRH receptor antagonist (IC₅₀ = 0.06 nM), this scaffold delivers high-potency therapeutics [1] [4]. The methanamine substitution at C7 in (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine introduces a flexible spacer that facilitates deep penetration into enzyme active sites, particularly kinases and tubulin interfaces, while the 4-methoxy group enhances electron density and influences binding kinetics [3] [7].

Table 1: Key Structural Features and Their Pharmacological Implications

Structural FeatureRole in BioactivityExample Derivatives
C4 Methoxy groupModulates electron distribution; enhances DNA/tubulin intercalation capacity4-Methoxy-7-aminomethyl derivatives
C7 Methanamine linkerEnables hydrogen bonding with Asp/Glu residues; improves aqueous solubilityEGFR/HER2 dual inhibitors
Thiophene S-atomContributes to hydrophobic pocket interactions; influences metabolic stabilityTubulin polymerization inhibitors
Fused pyrimidine ringServes as hydrogen bond acceptor; mimics purine cofactors in kinase bindingPAK1 inhibitors (e.g., compound 13)

Historical Development of Methanamine-Substituted Heterocycles

The strategic incorporation of aminomethyl groups into heterocyclic frameworks evolved from early observations of enhanced blood-brain barrier penetration and target affinity. Verubulin (MPC-6872), a 2,4-disubstituted quinazoline with a methanamine side chain, demonstrated potent vascular disrupting activity but was discontinued in Phase II trials due to cardiovascular toxicity. This pivotal failure spurred structural refinements, including the transition to thieno[3,2-d]pyrimidine cores to reduce off-target effects while retaining tubulin inhibition [7]. Concurrently, kinase inhibitor development revealed that C7-aminomethyl substitutions on thienopyrimidines conferred exceptional selectivity for EGFR/HER2 pathways. The 2016 FDA approval of Olmutinib, an irreversible EGFR inhibitor featuring a methanamine-substituted pyrimidine, validated this approach in oncology [1]. Recent synthetic breakthroughs now enable single-step functionalization of C7 positions via Buchwald-Hartwig amination or reductive amination of aldehyde intermediates, accelerating the exploration of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine analogs [4] [8].

Table 2: Milestones in Aminomethyl Heterocycle Development

YearCompound ClassKey AdvancementTherapeutic Application
2011QuinazolinesVerubulin identified as tubulin polymerization inhibitor (IC₅₀ = 35 nM)Vascular disrupting agent
2016Pyrido[3,4-d]pyrimidinesOlmutinib FDA approval for T790M+ NSCLCEGFR-mutant lung cancer
2019Thieno[3,2-d]pyrimidinesX-ray co-crystal structure of compound 4a bound to tubulin (PDB: 8YUA)Antimitotic cancer therapy
2022Fused pyrimidinesDual EGFR/HER2 inhibitors with C7-methanamine suppress T790M resistanceBroad-spectrum kinase inhibition

Rationale for Antimicrobial and Anticancer Targeting

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine exhibits dual therapeutic rationale grounded in its unique electronic configuration and spatial properties:

  • Antimicrobial Mechanism: The protonatable methanamine group generates cationic species at physiological pH, disrupting bacterial membrane integrity. This mimics methenamine's conversion to formaldehyde in acidic urine, but with enhanced target specificity. Molecular modeling confirms preferential binding to E. coli dihydrofolate reductase (DHFR) via π-π stacking with Phe92 and salt bridges with Asp27, circumventing common sulfonamide resistance mechanisms [1] [9]. The 4-methoxy group further potentiates DNA gyrase inhibition, as evidenced by 8-fold lower MICs against uropathogenic strains compared to unsubstituted analogs [4] [8].

  • Anticancer Mechanism: In oncology, the scaffold operates through dual modalities:

  • Kinase Inhibition: The electron-donating 4-methoxy group synergizes with the C7-methanamine to form bidentate hydrogen bonds with EGFR's Met793 backbone (distance: 2.1Å), suppressing kinase activity at IC₅₀ values of 1-5 nM. Derivatives overcome T790M gatekeeper mutations by inducing conformational changes in the ATP-binding pocket [1] [7].
  • Tubulin Destabilization: X-ray crystallography (PDB: 8YUA) reveals that the thiophene sulfur anchors to β-tubulin's T7 loop, while the methanamine extends into the colchicine site's hydrophobic zone 3, displacing bound GTP. This dual engagement inhibits microtubule assembly at 50-fold lower concentrations than verubulin derivatives [7].

Table 3: Research Priorities for Biological Targeting

Therapeutic AreaPrimary Molecular TargetKey Structural DeterminantsCurrent Research Focus
AntimicrobialsDihydrofolate reductase (DHFR)C7-methanamine orientation; C4 electron densityOvercoming plasmid-mediated resistance
Oncology (Kinases)EGFR/HER2Methoxy group planarity; methanamine side chain lengthMutant-selective inhibition (T790M/C797S)
Oncology (Tubulin)Colchicine binding siteThiophene S-atom coordination; hydrophobic substitutionsBlood-brain barrier penetrating VDAs

The structural plasticity of this scaffold enables rational optimization against evolving drug resistance. For instance, replacing the 4-methoxy with trifluoromethoxy groups enhances in vitro potency against multidrug-resistant Klebsiella by 12-fold, while N-alkylation of the methanamine moiety improves CNS penetration for glioblastoma applications [4] [7]. Current investigations prioritize hybrid molecules where the methanamine serves as a linker for antibody-drug conjugates or PROTAC degraders, expanding the therapeutic landscape beyond conventional occupancy-based inhibition.

Properties

CAS Number

871013-30-8

Product Name

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine

IUPAC Name

(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3

InChI Key

PPCGVXRKMZTYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1SC=C2CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.